CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99

Catalog No.
S1797211
CAS No.
12154-95-9
M.F
C12H14FeO2
M. Wt
246.08336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99

CAS Number

12154-95-9

Product Name

CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99

Molecular Formula

C12H14FeO2

Molecular Weight

246.08336

Dinuclear Metal Carbonyl Catalyst

Cp2Fe2(CO)4 functions as a catalyst in various carbon-carbon bond-forming reactions. Its dinuclear structure, with two iron atoms bridged by carbonyl ligands, allows for the activation of small molecules and subsequent C-C bond formation. Research has shown its effectiveness in reactions like:

  • Friedel-Crafts acylation: This reaction joins an acyl group (R-CO-) to an aromatic ring. Studies have demonstrated Cp2Fe2(CO)4's ability to catalyze this process under mild conditions [1].
  • Hydrocarboxylation: This reaction incorporates carbon monoxide (CO) and a hydroxyl group (OH) into an organic molecule. Cp2Fe2(CO)4 has been shown to be a successful catalyst for achieving this transformation [2].

These are just a few examples, and Cp2Fe2(CO)4's versatility as a catalyst continues to be explored in organic synthesis.

[1] Activation of Carbon Monoxide and Alkanes by Dinuclear Iron Complexes: Catalytic Friedel-Crafts Acylation. [2] Iron Carbonyl Cluster-Catalyzed Hydrocarboxylation: A One-Pot Synthesis of α,β-Unsaturated Carboxylic Acids.

Radical Initiator

Cp2Fe2(CO)4 can act as a radical initiator, meaning it can generate reactive species with unpaired electrons. Under specific conditions, light or heat can break apart the Fe-Fe bond in Cp2Fe2(CO)4, forming iron-centered radicals. These radicals can then initiate various polymerization reactions, where monomers link together to form polymers [3]. This ability makes Cp2Fe2(CO)4 valuable in studying and developing new polymeric materials.

[3] Photochemical and Thermal Decomposition of Iron Dicarbonyl Complexes: Formation and Characterization of Iron-Carbonyl Radicals.

Cyclopentadienyliron dicarbonyl dimer, with the chemical formula C12H14FeO2C_{12}H_{14}FeO_2 and CAS number 12154-95-9, is a notable organometallic compound characterized by its red to purple crystalline appearance. It consists of two iron atoms bridged by four carbonyl (CO) groups, with each iron atom also bonded to a cyclopentadienyl ring. This compound is recognized for its unique sandwich structure, where the iron atoms are enclosed between the cyclopentadienyl rings, allowing for extensive delocalization of electrons, which contributes to its stability and reactivity in various chemical processes .

  • Toxicity: Fe2Cp2(CO)4 is considered moderately toxic and can cause irritation upon inhalation, ingestion, or skin contact [].
  • Flammability: Not flammable but decomposes upon heating, releasing carbon monoxide, which is a toxic gas.

Safety Precautions

  • Handle with gloves and in a well-ventilated fume hood.
  • Avoid contact with eyes, skin, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of according to local regulations for hazardous waste.
, primarily serving as a catalyst in organic synthesis. Key reactions include:

  • Halogenation: The compound reacts with halogens (e.g., chlorine) to form dichlorinated derivatives:
    Fe2Cp2(CO)4+2Cl2Fe2Cp2(CO)2Cl2+2COFe_2Cp_2(CO)_4+2Cl_2\rightarrow Fe_2Cp_2(CO)_2Cl_2+2CO
  • Decomposition: Upon heating, it decomposes to form iron carbide and carbon monoxide:
    Fe2Cp2(CO)4heat2FeC+4COFe_2Cp_2(CO)_4\xrightarrow{heat}2FeC+4CO
  • Carbonyl Insertion: It facilitates the insertion of carbon monoxide into organic substrates, a crucial reaction in industrial chemistry for producing various chemicals .

The synthesis of cyclopentadienyliron dicarbonyl dimer typically involves the reaction of iron carbonyl complexes with cyclopentadiene. Common methods include:

  • Direct Synthesis: By reacting iron pentacarbonyl with cyclopentadiene under controlled conditions, resulting in the formation of the dimer.
  • Carbonylation: Utilizing carbon monoxide in the presence of cyclopentadiene and an iron source can yield the compound effectively.

These methods ensure high purity and yield, making it a valuable compound for research and industrial applications .

Cyclopentadienyliron dicarbonyl dimer is widely utilized in several fields:

  • Catalysis: It serves as a catalyst in various organic reactions, including carbon-carbon bond formation and polymerization processes.
  • Organometallic Chemistry: The compound is a fundamental building block for synthesizing more complex organometallic compounds.
  • Pharmaceutical Intermediates: It is employed in the synthesis of pharmaceutical compounds due to its reactivity and ability to facilitate complex reactions .

Studies on cyclopentadienyliron dicarbonyl dimer focus primarily on its reactivity as a catalyst rather than direct interactions with biological systems. Its ability to generate radicals under specific conditions allows it to initiate polymerization reactions, making it significant in materials science. Research continues to explore its potential for activating small molecules and facilitating new reaction pathways in organic synthesis.

Cyclopentadienyliron dicarbonyl dimer shares structural and functional similarities with several other organometallic compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Cyclopentadienyliron tricarbonylC10H10FeO3C_{10}H_{10}FeO_3Contains three carbonyl groups; used in catalysis
Manganese pentacarbonylC5MnO5C_5MnO_5Similar structure; used in organic synthesis
NickeloceneC10H10NiC_{10}H_{10}NiA metallocene; used for its unique electronic properties
Iron pentacarbonylC5FeO5C_5FeO_5A precursor for many iron-based catalysts

The uniqueness of cyclopentadienyliron dicarbonyl dimer lies in its dinuclear structure and its effectiveness as a catalyst in both radical initiation and carbon-carbon bond-forming reactions, distinguishing it from other similar compounds that may not exhibit the same catalytic versatility .

Dates

Modify: 2023-08-15

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